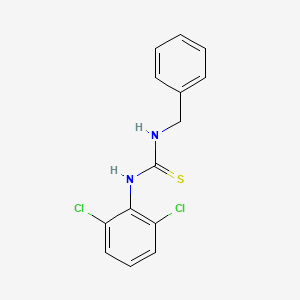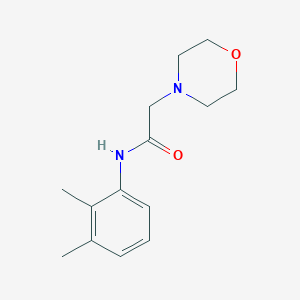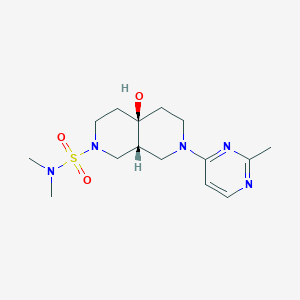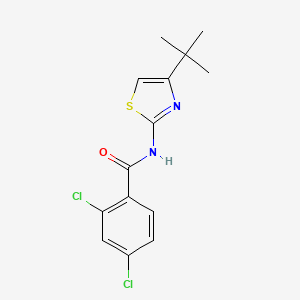![molecular formula C17H19ClO3 B5671249 methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate often involves cyclization reactions and the formation of complex structures through specific organic synthesis techniques. For instance, Zhao et al. (2009) synthesized a related compound through the cyclization of methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclo-hexane-carboxylate, showcasing the intricate processes involved in creating such molecules (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often features cyclohexane rings and chlorophenyl groups. Shi et al. (2007) characterized the crystal structure of a similar compound using X-ray single-crystal diffraction, revealing how cyclohexenone rings adopt different conformations within the structure (Shi et al., 2007). Such analyses are critical for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactivity of methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate and its analogs can be complex, involving various types of chemical reactions. Rao et al. (1999) described the structural details of similar compounds, indicating how cyclohexane rings and carboxylate groups participate in chemical reactions (Rao et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental studies. For example, the crystal analysis by Zhao et al. (2009) provides insights into the compound's density, crystal system, and conformation, which are essential for understanding its physical characteristics (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity ratios, polymerization behavior, and interactions with other molecules, are crucial for the application and study of these compounds. Thamizharasi et al. (1999) investigated the copolymerization of 4-chlorophenyl acrylate with methyl acrylate, revealing aspects of the compound's chemical behavior and potential applications in the leather industry (Thamizharasi et al., 1999).
properties
IUPAC Name |
methyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-21-16(20)17(11-3-2-4-12-17)15(19)10-7-13-5-8-14(18)9-6-13/h5-10H,2-4,11-12H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMRZLVBVXMLW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5671181.png)

![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5671195.png)

![(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)
![1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5671210.png)
![4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one](/img/structure/B5671213.png)
![1-[3-cyclopentyl-5-(1H-indazol-3-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5671224.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5671259.png)
![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)